molecular formula C21H15ClN6S B258158 5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole

5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole

Cat. No. B258158
M. Wt: 418.9 g/mol
InChI Key: RXGDBQDKKZMNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole is a chemical compound that belongs to the class of tetrazole-based compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in inflammation and pain. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. The compound has been found to inhibit the activity of COX-2 and NF-κB, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for the research of 5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole. These include:
1. Further investigation of the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the potential of the compound as an anti-inflammatory, analgesic, and antipyretic agent.
4. Investigation of the potential of the compound as an anticancer agent.
5. Investigation of the potential of the compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, as well as potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-chlorophenylhydrazine and 2-thiophenecarboxaldehyde with ethyl acetoacetate to form 1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazole-4-carboxylic acid ethyl ester. The ester can then be reacted with 4-methylphenylhydrazine and sodium azide to form the desired compound.

Scientific Research Applications

5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. The compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.

properties

Product Name

5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole

Molecular Formula

C21H15ClN6S

Molecular Weight

418.9 g/mol

IUPAC Name

5-[1-(3-chlorophenyl)-5-thiophen-2-ylpyrazol-4-yl]-1-(4-methylphenyl)tetrazole

InChI

InChI=1S/C21H15ClN6S/c1-14-7-9-16(10-8-14)28-21(24-25-26-28)18-13-23-27(17-5-2-4-15(22)12-17)20(18)19-6-3-11-29-19/h2-13H,1H3

InChI Key

RXGDBQDKKZMNAT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC(=CC=C4)Cl)C5=CC=CS5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC(=CC=C4)Cl)C5=CC=CS5

Origin of Product

United States

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